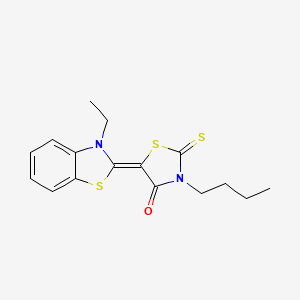![molecular formula C15H13ClN2OS B11628194 2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B11628194.png)
2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(2-氯苯氧基)乙基]硫代}-1H-苯并咪唑是一种属于苯并咪唑类的化合物。苯并咪唑以其多样的生物活性而闻名,并常用于药物化学。该化合物具有苯并咪唑核心,并带有一个 2-(2-氯苯氧基)乙基硫代取代基,赋予其独特的化学和生物学性质。
准备方法
合成路线和反应条件: 2-{[2-(2-氯苯氧基)乙基]硫代}-1H-苯并咪唑的合成通常包括以下步骤:
苯并咪唑核心的形成: 这可以通过在酸性条件下,将邻苯二胺与合适的羧酸或其衍生物缩合来实现。
引入 2-(2-氯苯氧基)乙基硫代基团: 此步骤涉及在三乙胺等碱的存在下,将苯并咪唑核心与 2-(2-氯苯氧基)乙基硫代氯反应。
工业生产方法: 该化合物的工业生产方法可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器和先进的纯化技术。
反应类型:
氧化: 2-(2-氯苯氧基)乙基硫代基团中的硫原子可以被氧化形成亚砜或砜。
还原: 如果存在硝基,它可以被还原成胺。
取代: 2-(2-氯苯氧基)乙基基团中的氯原子可以被其他亲核试剂取代。
常用试剂和条件:
氧化: 可以使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 催化氢化或使用锡 (II) 氯化物等还原剂。
取代: 可以在碱性条件下使用胺或硫醇等亲核试剂。
主要产物:
氧化: 形成亚砜或砜。
还原: 形成胺。
取代: 形成具有各种官能团的取代衍生物。
科学研究应用
2-{[2-(2-氯苯氧基)乙基]硫代}-1H-苯并咪唑在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 由于其能够与生物靶标相互作用,因此正在研究其作为治疗剂的潜在用途。
工业: 用于开发新材料,并作为各种化学反应的催化剂。
作用机制
2-{[2-(2-氯苯氧基)乙基]硫代}-1H-苯并咪唑的作用机制涉及其与特定分子靶标的相互作用。苯并咪唑核心可以与酶或受体结合,调节其活性。2-(2-氯苯氧基)乙基硫代基团可以增强化合物穿透细胞膜并到达细胞内靶标的能力。所涉及的确切途径取决于化合物使用的具体生物学环境。
类似化合物:
- 2-{[2-(2-氯苯氧基)乙基]硫代}-1H-苯并咪唑
- 2-{[2-(2-氯苯氧基)乙基]硫代}-1H-苯并咪唑衍生物
- 其他具有不同取代基的苯并咪唑衍生物
比较: 与其他苯并咪唑衍生物相比,2-{[2-(2-氯苯氧基)乙基]硫代}-1H-苯并咪唑由于存在 2-(2-氯苯氧基)乙基硫代基团而具有独特之处。该基团赋予其独特的化学性质,例如增加的亲脂性和特定生物相互作用的可能性。该化合物的独特结构可能导致与其他苯并咪唑衍生物相比,具有不同的生物活性及应用。
相似化合物的比较
- 2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole
- 2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole
Comparison:
- Structural Differences: The position and type of substituents on the phenoxy group can significantly affect the compound’s properties.
- Biological Activity: Different substituents may lead to variations in biological activity, such as antimicrobial or anticancer effects.
- Chemical Reactivity: The presence of different functional groups can influence the compound’s reactivity in chemical reactions.
属性
分子式 |
C15H13ClN2OS |
|---|---|
分子量 |
304.8 g/mol |
IUPAC 名称 |
2-[2-(2-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-5-1-4-8-14(11)19-9-10-20-15-17-12-6-2-3-7-13(12)18-15/h1-8H,9-10H2,(H,17,18) |
InChI 键 |
BENKXFRXSWPBMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCOC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenyl)-3-[3-(4-methoxyphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11628115.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628118.png)

![(3Z)-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11628147.png)

![10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone](/img/structure/B11628152.png)
![3-((5Z)-5-{1-[2-(3-Bromoanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B11628159.png)

![8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrimido[5,6,1-jk]carbazole](/img/structure/B11628168.png)

![(2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11628182.png)
![4-chloro-N-[(2Z)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B11628186.png)
![6-({2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11628198.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11628200.png)
